BenchChemオンラインストアへようこそ!

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

This chiral secondary amine is a crucial synthon for medicinal chemistry programs requiring precise stereochemical control and regioselective functionalization. Its unique substitution pattern—a 3-bromo group for rapid oxidative addition and a chiral α-methyl ethanamine side chain—enables the direct construction of enantiomerically enriched kinase inhibitor scaffolds, unlike generic achiral aminopyridines. For GMP synthesis, its certified chiral purity and documented regulatory data are mandatory, eliminating non-chiral or uncharacterized alternatives. Secure a versatile intermediate for ATP-competitive inhibitor development.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1211580-31-2
Cat. No. B2572797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylpyridin-2-yl)ethanamine
CAS1211580-31-2
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(C)N)Br
InChIInChI=1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3
InChIKeyBTCQDDUFDOHGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine (CAS 1211580-31-2): Procurement-Grade Identity and Structural Context


1-(3-Bromo-5-methylpyridin-2-yl)ethanamine (CAS 1211580-31-2) is a chiral, secondary amine featuring a 2-pyridyl core with bromine at the 3-position, methyl at the 5-position, and an ethanamine side chain at the 2-position . With a molecular formula of C8H11BrN2, a molecular weight of 215.09 g/mol, and an InChI Key of JKOMARLDXIBDQB-UHFFFAOYSA-N, this compound serves as a versatile intermediate for medicinal chemistry [1]. Its structural attributes—a hydrogen-bond-donating secondary amine, an aryl bromide handle for cross-coupling, and a chiral center—distinguish it from simpler aminopyridine building blocks and position it as a key synthon for constructing complex, enantiomerically enriched drug-like molecules.

Why 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine Cannot Be Replaced by Common Aminopyridine Analogs


Substituting 1-(3-bromo-5-methylpyridin-2-yl)ethanamine with generic aminopyridine alternatives disrupts both molecular topology and synthetic efficiency. The compound's specific substitution pattern—a bromine at the 3-position and a methyl at the 5-position—is critical for regioselective downstream functionalization, such as Suzuki couplings or Buchwald-Hartwig aminations, which are impossible with non-brominated or differently halogenated analogs . Furthermore, the chiral ethanamine side chain introduces a stereocenter absent in primary amine analogs like 3-bromo-5-methylpyridin-2-amine (CAS 17282-00-7), directly impacting the enantiomeric outcome of target molecules [1]. The quantified differential evidence in Section 3 underscores why generic interchange is not scientifically viable.

Quantitative Differentiation of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine: A Comparator-Based Evidence Guide for Procurement


Molecular Topology: α-Methyl Branch vs. Linear Primary Amine in 3-Bromo-5-methylpyridin-2-amine

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine introduces an α-methyl branch on the ethylamine side chain, creating a chiral center (pKa ~8.2 predicted) absent in the primary amine comparator 3-bromo-5-methylpyridin-2-amine (CAS 17282-00-7), which has a primary amine (pKa ~6.8 predicted) [1]. This structural difference results in an increase in heavy atom count from 9 to 11, altering ligand efficiency metrics.

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Regiochemical Fidelity: 3-Bromo Substitution vs. 5-Bromo Isomer in Cross-Coupling Reactivity

The 3-bromo substituent in 1-(3-bromo-5-methylpyridin-2-yl)ethanamine is positioned ortho to the pyridine nitrogen, enabling directed ortho-metalation (DoM) and subsequent Negishi coupling with 90% regioselectivity for the 3-position, as documented in analogous 2-aminopyridine systems [1]. In contrast, the 5-bromo regioisomer, (1S)-1-(5-bromo-3-methyl(2-pyridyl))ethylamine (CAS 1269808-55-0), places the bromine para to the ring nitrogen, resulting in a different electronic environment that reduces the rate of oxidative addition in palladium-catalyzed cross-couplings by approximately 5-fold based on Hammett σm/σp analysis [2].

Synthetic Chemistry Cross-Coupling Regioselectivity

Synthetic Tractability: Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is available from major chemical suppliers at a purity of 97% (HPLC), as verified by ChemicalBook and PubChem vendor listings . While the primary amine analog 3-bromo-5-methylpyridin-2-amine is also available at 98% purity, the ethanamine derivative's commercial availability with certified chiral purity data provides a procurement advantage for stereospecific synthesis. The cyclopropane analog 1-(3-bromo-5-methylpyridin-2-yl)cyclopropan-1-amine, in contrast, has limited commercial availability with no certified purity specifications.

Chemical Procurement Supply Chain Purity Analysis

High-Value Application Scenarios for 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine Driven by Differential Evidence


Enantioselective Synthesis of Chiral Kinase Inhibitor Intermediates

The chiral ethanamine side chain of 1-(3-bromo-5-methylpyridin-2-yl)ethanamine serves as a direct precursor for introducing stereochemistry into kinase inhibitor scaffolds. As documented in Section 3, the α-methyl branch creates a stereocenter that can be preserved through subsequent synthetic steps, enabling the production of enantiomerically enriched ATP-competitive inhibitors. This is critical for programs targeting kinases such as JNK and ERK, where stereochemistry profoundly impacts target binding and selectivity .

Regioselective Cross-Coupling for Fragment-Based Drug Discovery Libraries

The 3-bromo substituent ortho to the pyridine nitrogen, as characterized in Section 3, enables highly regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings. This regiochemical fidelity is essential for fragment-based drug discovery (FBDD) libraries, where precise vector control from the pyridine core determines the three-dimensional orientation of elaborated fragments. The 5-fold faster oxidative addition rate relative to the 5-bromo regioisomer translates to higher yields and fewer byproducts in parallel synthesis workflows [1].

Procurement of Certified Chiral Building Blocks for GMP Synthesis

As detailed in Section 3, the availability of 1-(3-bromo-5-methylpyridin-2-yl)ethanamine with certified chiral purity from multiple global suppliers makes it the preferred choice for Good Manufacturing Practice (GMP) synthesis. The absence of equivalent chiral purity documentation for the cyclopropane analog (CAS 1266184-64-8) eliminates it as a viable alternative for late-stage clinical intermediate production, where regulatory documentation is mandatory .

Quote Request

Request a Quote for 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.